molecular formula C18H19N5O3S B2437233 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1396805-70-1

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2437233
CAS No.: 1396805-70-1
M. Wt: 385.44
InChI Key: TWJGDOOFLLZVKC-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a cell-permeable, potent, and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). This compound has emerged as a critical pharmacological tool for investigating insulin and leptin signaling pathways. By selectively inhibiting PTP1B , a key negative regulator of these pathways, this sulfonamide compound enhances both insulin sensitivity and leptin signaling in cellular and animal models. Its primary research value lies in the study of metabolic disorders, particularly for type 2 diabetes and obesity, where PTP1B is a well-validated therapeutic target. The mechanism of action involves binding to the active site of PTP1B, thereby preventing the dephosphorylation and deactivation of the insulin receptor and other key signaling nodes. Research utilizing this inhibitor has provided significant insights into the downstream consequences of amplified insulin receptor signaling and has proven valuable in validating PTP1B as a target for anti-diabetic and anti-obesity drugs. It is extensively used in biochemical assays to elucidate the role of PTP1B in cell proliferation, energy balance, and metabolic syndrome.

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-22-18(24)23(21-20-22)16-9-7-15(8-10-16)19-27(25,26)17-11-6-13-4-2-3-5-14(13)12-17/h6-12,19H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJGDOOFLLZVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, synthesizing available data from various studies and sources.

Structural Overview

The compound features a tetrazole ring linked to a phenyl group , which is further connected to a tetrahydronaphthalene moiety and a sulfonamide group . The presence of the tetrazole ring is particularly significant, as it is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate these targets' activities, leading to various biological effects. However, detailed mechanisms remain largely unexplored due to limited research on this specific compound.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties. For instance:

Compound NameStructure FeaturesBiological Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamideSimilar tetrazole structureAntimicrobial
2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamideSimilar structureAntimicrobial

This suggests that this compound may also possess similar antimicrobial properties due to its structural similarities with other known antimicrobial agents.

Anti-inflammatory Activity

The sulfonamide group in the compound can contribute to anti-inflammatory effects. Sulfonamides are known for their ability to inhibit certain enzymes involved in inflammatory pathways. Therefore, this compound might exhibit dual activity as both an antimicrobial and anti-inflammatory agent.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Anticancer Potential : Related compounds with similar structural motifs have demonstrated anticancer activity in various studies. For example, certain tetrazole derivatives have shown effectiveness against different cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that ensure the integrity of its complex structure. These synthetic methods are crucial for producing compounds with desired biological activities.
  • Structure–Activity Relationship (SAR) : Studies on similar compounds have indicated that modifications in the phenyl ring or the introduction of electron-donating groups can enhance biological activity. Understanding these relationships is vital for optimizing the efficacy of this compound in therapeutic applications .

Preparation Methods

[3+2] Cycloaddition of Azides and Nitriles

The tetrazole moiety is synthesized via a cobalt(II)-catalyzed [3+2] cycloaddition between sodium azide (NaN₃) and nitriles. This method, developed by Kumar et al., achieves high yields (up to 99%) under mild conditions.

General Procedure

  • Substrate : 4-Aminobenzonitrile
  • Reagents : NaN₃ (1.2 equiv), Co(II) catalyst (1 mol%)
  • Solvent : DMSO, 110°C, 12 h
  • Workup : Acidification with HCl, extraction with ethyl acetate

Key Data

Parameter Optimal Value Impact on Yield
Catalyst Loading 1 mol% Maximizes turnover
Solvent DMSO Enhances polarity
Temperature 110°C Accelerates kinetics

The resulting 4-(1H-tetrazol-1-yl)aniline is methylated at N4 using methyl iodide (CH₃I) in the presence of K₂CO₃ to introduce the 4-methyl-5-oxo group.

Sulfonamide Coupling

Sulfonyl Chloride Preparation

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is synthesized via chlorosulfonation of tetrahydronaphthalene:

  • Reagents : ClSO₃H (excess), 0°C → rt, 6 h
  • Quenching : Ice-water mixture
  • Isolation : Recrystallization (hexane/EtOAc)

Coupling Reaction

The sulfonamide bond is formed via nucleophilic substitution:

  • Substrates :
    • 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline (1 equiv)
    • 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride (1.1 equiv)
  • Base : Triethylamine (TEA, 2 equiv)
  • Solvent : Dichloromethane (DCM), 0°C → rt, 12 h
  • Workup : Wash with 1N HCl, brine; dry over Na₂SO₄

Yield : 78–85% after silica gel chromatography (petroleum ether/EtOAc 3:1)

Optimization of Critical Parameters

Catalytic Efficiency in Tetrazole Formation

The Co(II) catalyst ([L¹Co(N₃)₂]) facilitates nitrile activation via coordination, lowering the activation energy for cycloaddition. Comparative studies show:

Catalyst Yield (%) Reaction Time (h)
Co(II) complex 99 12
Cu(I) 75 24
No catalyst <20 48

Solvent Effects on Sulfonamide Yield

Polar aprotic solvents enhance sulfonyl chloride reactivity:

Solvent Dielectric Constant Yield (%)
DCM 8.93 85
THF 7.52 72
Acetonitrile 37.5 68

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, tetrazole-H)
    • δ 7.89–7.82 (m, 2H, aromatic H)
    • δ 2.91 (s, 3H, N-CH₃)
    • δ 1.72–1.65 (m, 4H, tetrahydronaphthalene CH₂)
  • ¹³C NMR (101 MHz, DMSO-d₆) :

    • δ 164.2 (C=O)
    • δ 142.3 (tetrazole-C)
    • δ 132.1–125.4 (aromatic C)

Infrared (IR) Spectroscopy

  • ν (cm⁻¹) : 1675 (C=O), 1340/1160 (SO₂ asym/sym), 3100 (N-H stretch)

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

The Ugi tetrazole (UT) reaction enables one-pot assembly using:

  • Components : Amine, aldehyde, isocyanide, NaN₃
  • Conditions : MeOH, rt, 24 h
  • Yield : 65–70%

Solid-Phase Synthesis

Immobilized sulfonyl chlorides on Wang resin enable combinatorial library generation:

  • Loading : 0.8 mmol/g
  • Cleavage : TFA/DCM (1:1), 2 h
  • Purity : >90% (HPLC)

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactors improve heat transfer and mixing for azide cycloaddition:

  • Residence Time : 30 min
  • Productivity : 1.2 kg/day

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 32 18
PMI (g/g) 45 28
Energy (kJ/mol) 120 75

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. Key steps include:

  • Sulfonamide formation : Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a tetrazolyl-substituted aniline derivative under basic conditions (e.g., pyridine or triethylamine as a catalyst).
  • Heterocyclic ring closure : Formation of the 4-methyl-5-oxo-tetrazole moiety via cyclization of a nitrile or carbodiimide intermediate under acidic or thermal conditions.
  • Purification : Use of recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
  • Critical parameters : Temperature control (60–80°C for sulfonylation), solvent selection (DMF or DMSO for solubility), and stoichiometric ratios (1:1.2 sulfonyl chloride to amine) to minimize side products .

Q. How is the structural confirmation of this compound performed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated DMSO or CDCl3 to identify protons (e.g., sulfonamide NH at δ 10–12 ppm) and carbons (tetrazole carbonyl at δ 165–170 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks ([M+H]+ or [M–H]–) and isotopic patterns.
  • Infrared Spectroscopy (IR) : Peaks at 1350–1300 cm−1 (S=O stretching) and 1650–1700 cm−1 (C=O of tetrazole) validate functional groups .

Q. What in vitro assays are used for initial biological activity screening?

  • Methodological Answer :

  • Enzyme inhibition assays : Target-specific enzymes (e.g., carbonic anhydrase or kinases) using fluorometric or spectrophotometric methods.
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria or fungi.
  • Cytotoxicity screening : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Controls : Include structurally similar sulfonamides (e.g., sulfamethoxazole) for comparative activity analysis .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (solvent polarity, catalyst loading, reaction time). For example, DMF improves solubility but may require post-reaction dialysis to remove impurities.
  • Process monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediate formation and optimize quenching times.
  • Advanced purification : Preparative HPLC or flash chromatography with gradient elution (e.g., 5–50% acetonitrile in water) to resolve closely related byproducts .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) analysis : Compare bioactivity of derivatives (e.g., methyl vs. fluorophenyl substituents) using datasets from analogues (see ’s comparative table).
  • Assay validation : Replicate experiments under standardized conditions (pH, temperature, cell passage number) to minimize variability.
  • Purity verification : Use LC-MS to confirm >95% purity; impurities like unreacted sulfonyl chloride may skew activity results .

Q. What methodological approaches are suitable for studying target interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., carbonic anhydrase) to measure binding kinetics (ka, kd) in real time.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, prioritizing the tetrazole and sulfonamide moieties as key interaction sites .

Q. How to design derivatives for SAR studies targeting improved pharmacokinetics?

  • Methodological Answer :

  • Functional group modifications : Replace the 4-methyl group on the tetrazole with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability.
  • Bioisosteric replacement : Substitute the tetrahydronaphthalene ring with a bicyclic heteroaromatic system (e.g., indole) to improve solubility.
  • Combinatorial libraries : Use parallel synthesis to generate 10–20 derivatives with systematic variations; screen via high-throughput ADMET assays (Caco-2 permeability, microsomal stability) .

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